molecular formula C11H10Cl2N2O B8585885 4-(3,5-dichlorophenoxy)-3,5-dimethyl-1H-pyrazole CAS No. 473920-12-6

4-(3,5-dichlorophenoxy)-3,5-dimethyl-1H-pyrazole

Cat. No.: B8585885
CAS No.: 473920-12-6
M. Wt: 257.11 g/mol
InChI Key: MDUVBKHILSDHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dichlorophenoxy)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H10Cl2N2O and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

473920-12-6

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

4-(3,5-dichlorophenoxy)-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C11H10Cl2N2O/c1-6-11(7(2)15-14-6)16-10-4-8(12)3-9(13)5-10/h3-5H,1-2H3,(H,14,15)

InChI Key

MDUVBKHILSDHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2,4-pentanedione (5.00 g, 37.0 mmol), 3,5-dichlorophenol (6.03 g, 37.0 mmol), cesium carbonate (12.0 g, 37.0 mmol) and acetone (40 ml) was heated under reflux for 18 hours. After cooling the solid was removed by filtration and the filtrate concentrated under reduced pressure. The intermediate was dissolved in ethanol (30 ml) and hydrazine hydrate (1.85 g, 37.0 mmol) was added and the mixture heated at 60° C. for 30 minutes. After cooling the mixture was concentrated under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with ethyl acetate:pentane (30:70, by volume) to provide the title compound (3.00 g) as a yellow oil which solidified on standing to leave a yellow solid, m.p. 85-87° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.